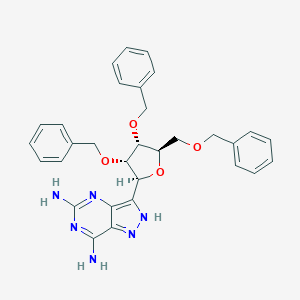
5-Aminoformycin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Aminoformycin A, also known as this compound, is a useful research compound. Its molecular formula is C31H32N6O4 and its molecular weight is 552.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Pyrimidine Nucleosides - Formycins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
The compound 5-Aminoformycin A is a notable derivative of formycin that has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of its applications, supported by relevant case studies and data tables.
Antiviral Activity
This compound has demonstrated antiviral properties, particularly against viruses such as HIV and other retroviruses. Research indicates that it inhibits viral replication by interfering with nucleic acid synthesis, making it a potential candidate for antiviral drug development.
- Case Study : A study published in the Journal of Medicinal Chemistry highlighted the compound's efficacy against HIV-1, showing that it significantly reduced viral load in infected cell cultures .
Antitumor Properties
The compound has also been investigated for its antitumor effects. Preliminary studies suggest that this compound can induce apoptosis in cancer cells, thereby inhibiting tumor growth.
- Data Table : Summary of Antitumor Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 5.2 | Induction of apoptosis |
| MCF-7 (Breast) | 3.8 | Cell cycle arrest |
| A549 (Lung) | 4.5 | Inhibition of DNA synthesis |
Enzyme Inhibition
This compound has been studied as an inhibitor of certain enzymes involved in nucleotide metabolism. Its ability to inhibit these enzymes can be leveraged for therapeutic interventions in diseases characterized by dysregulated nucleotide synthesis.
- Case Study : Research published in Biochemical Pharmacology demonstrated that this compound effectively inhibited adenosine deaminase, which plays a critical role in purine metabolism .
Potential in Gene Therapy
Due to its structural similarity to nucleosides, this compound is being explored for use in gene therapy applications. Its ability to integrate into RNA and DNA makes it a candidate for developing novel vectors for gene delivery.
- Research Findings : Studies have shown that modified nucleosides like this compound can enhance the stability and efficacy of therapeutic RNA molecules, leading to improved outcomes in gene therapy applications.
Propriétés
Numéro CAS |
122018-90-0 |
|---|---|
Formule moléculaire |
C31H32N6O4 |
Poids moléculaire |
552.6 g/mol |
Nom IUPAC |
3-[(2S,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-2H-pyrazolo[4,3-d]pyrimidine-5,7-diamine |
InChI |
InChI=1S/C31H32N6O4/c32-30-26-24(34-31(33)35-30)25(36-37-26)28-29(40-18-22-14-8-3-9-15-22)27(39-17-21-12-6-2-7-13-21)23(41-28)19-38-16-20-10-4-1-5-11-20/h1-15,23,27-29H,16-19H2,(H,36,37)(H4,32,33,34,35)/t23-,27-,28+,29-/m1/s1 |
Clé InChI |
WENLZMQZXRANMU-HYJYBNJOSA-N |
SMILES |
C1=CC=C(C=C1)COCC2C(C(C(O2)C3=C4C(=NN3)C(=NC(=N4)N)N)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
SMILES isomérique |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@H]([C@@H](O2)C3=C4C(=NN3)C(=NC(=N4)N)N)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
SMILES canonique |
C1=CC=C(C=C1)COCC2C(C(C(O2)C3=C4C(=NN3)C(=NC(=N4)N)N)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Key on ui other cas no. |
122018-90-0 |
Synonymes |
5,7-diamino-3-(2,3,5-tri-O-benzyl-beta-ribofuranosyl)pyrazolo(4,3-d)pyrimidine 5-aminoformycin A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















